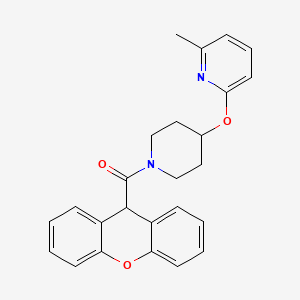

(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone

Description

Properties

IUPAC Name |

[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-(9H-xanthen-9-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3/c1-17-7-6-12-23(26-17)29-18-13-15-27(16-14-18)25(28)24-19-8-2-4-10-21(19)30-22-11-5-3-9-20(22)24/h2-12,18,24H,13-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVYAZWGFMEUMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the xanthene moiety and the pyridine derivative. Key steps may include:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Xanthene Moiety: This step often involves coupling reactions, such as Suzuki-Miyaura coupling, to attach the xanthene group to the piperidine ring.

Attachment of the Pyridine Derivative: This can be done using nucleophilic substitution reactions to introduce the pyridine moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds similar to (4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone exhibit significant anticancer properties. For instance, derivatives of xanthene have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that xanthene derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways, making them potential candidates for cancer therapy .

1.2 Neuroprotective Effects

The piperidine moiety in the compound is associated with neuroprotective effects. Compounds containing piperidine rings have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They may exert their effects by modulating neurotransmitter systems or providing antioxidant activity . A specific study highlighted the neuroprotective potential of xanthene derivatives in cellular models of neurodegeneration, suggesting that the compound could be explored further for such applications .

1.3 Antimicrobial Properties

The presence of the pyridine and piperidine groups in the structure suggests potential antimicrobial activity. Research has shown that compounds with similar structural features can inhibit bacterial growth and exhibit antifungal properties. A recent study evaluated various derivatives against common pathogens, revealing that certain modifications could enhance their efficacy .

Material Science Applications

2.1 Fluorescent Dyes

The xanthene core is well-known for its fluorescent properties, making it suitable for use as a fluorescent dye in biological imaging and sensing applications. The compound can be utilized in live-cell imaging due to its stability and brightness under UV light . Studies have demonstrated its effectiveness in labeling cellular components, aiding in the visualization of biological processes.

2.2 Photovoltaic Materials

Recent advancements have explored the use of xanthene derivatives in organic photovoltaic cells. The compound's ability to absorb light and convert it into electrical energy positions it as a candidate for developing efficient solar cells. Research indicates that incorporating such compounds into photovoltaic systems can enhance their efficiency due to improved charge transport properties .

Case Studies

Mechanism of Action

The mechanism of action of (4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Structural Analog 1: (4-(Pyridin-4-yloxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone

- Structural Difference : The pyridine ring substituent is at the 4-position instead of the 2-position, and lacks a methyl group.

- Steric Effects: The 4-position substitution may alter spatial interactions with biological targets, such as enzymes or receptors. Electronic Effects: The pyridin-4-yloxy group has distinct electronic properties due to nitrogen positioning, which could affect binding affinity .

Structural Analog 2: 4-Benzyl-1-(9H-xanthen-9-ylcarbonyl)piperidine

- Structural Difference : A benzyl group replaces the pyridinyloxy substituent on the piperidine ring.

- Bulkiness: The larger benzyl substituent may hinder binding to sterically sensitive targets. Synthetic Accessibility: Benzyl groups are typically easier to introduce than pyridinyloxy groups, as seen in analogous synthesis routes .

Structural Analog 3: 9-(2-Methoxyphenyl)-9H-xanthen-9-ol

- Structural Difference: The methanone-piperidine moiety is replaced by a hydroxyl group and a 2-methoxyphenyl substituent.

- Impact on Properties :

Comparative Data Table

Research Findings and Trends

- Substituent Positionality : Pyridine substituents at the 2-position (target compound) vs. 4-position (analog) significantly alter electronic profiles and steric accessibility. For example, 2-substituted pyridines often exhibit stronger hydrogen-bond acceptor capacity due to nitrogen orientation .

- Hydrophobic vs. Polar Balance : The 6-methyl group in the target compound enhances lipophilicity, favoring blood-brain barrier penetration, whereas polar substituents (e.g., pyridin-4-yloxy) improve solubility for peripheral targets.

- Synthetic Challenges : Introducing the 6-methylpyridin-2-yloxy group requires regioselective synthesis, which is more complex than benzyl or methoxy substitutions .

Biological Activity

The compound (4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone , with the CAS number 2379971-92-1, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₆O |

| Molecular Weight | 338.4 g/mol |

| CAS Number | 2379971-92-1 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. It has been noted for its potential as an antidiabetic agent , specifically through the modulation of insulin secretion and glucose metabolism.

1. Antidiabetic Activity

Recent studies have demonstrated that the compound acts as a GPR40 receptor agonist , which plays a crucial role in insulin secretion. By activating this receptor, the compound enhances glucose-dependent insulin release from pancreatic beta cells, thereby improving glycemic control in diabetic models .

2. Anticancer Properties

Preliminary investigations indicate that the compound exhibits anticancer activity by inhibiting cell proliferation in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell growth and apoptosis .

3. Neuroprotective Effects

The compound has shown promise in neuroprotection , potentially through its antioxidant properties. Its ability to scavenge free radicals may contribute to protecting neuronal cells from oxidative stress, which is implicated in neurodegenerative diseases .

Case Studies

Case Study 1: Antidiabetic Effects

In a study involving diabetic rats, administration of this compound resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was linked to increased GLP-1 secretion and enhanced insulin sensitivity .

Case Study 2: Anticancer Activity

Another investigation focused on the compound's effects on human cancer cell lines. Results indicated that treatment led to a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent against specific types of cancer .

Research Findings

Q & A

Basic: What synthetic methodologies are recommended for preparing (4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone?

Methodological Answer:

The synthesis typically involves coupling a substituted piperidine intermediate with a xanthenone derivative. Key steps include:

- Step 1: Preparation of the 4-((6-methylpyridin-2-yl)oxy)piperidine intermediate via nucleophilic substitution between 6-methylpyridin-2-ol and a piperidine derivative under basic conditions (e.g., NaH in DMF) .

- Step 2: Activation of the xanthen-9-yl carbonyl group using coupling agents like EDCI or HATU in anhydrous solvents (e.g., DCM or THF) .

- Step 3: Final coupling of the intermediates via amide/ketone bond formation, followed by purification using column chromatography (e.g., n-hexane/EtOAc gradient) and recrystallization .

- Critical Parameters: Reaction temperature (often 0°C to room temperature), moisture-free conditions, and stoichiometric control of coupling reagents to minimize side products .

Basic: How should researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- 1H/13C-NMR: Assign peaks by analyzing chemical shifts for the xanthene aromatic protons (δ 6.8–7.5 ppm), piperidine protons (δ 1.5–3.5 ppm), and pyridinyloxy groups (δ 8.0–8.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- HPLC: Employ reverse-phase C18 columns with UV detection (254 nm). Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) to achieve >95% purity, as demonstrated for structurally similar benzoylpiperidine derivatives .

- Elemental Analysis: Cross-validate results with NMR and HRMS data to address discrepancies caused by hygroscopicity or solvent retention .

Advanced: What strategies are effective for analyzing binding interactions between this compound and biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka, kd) at varying compound concentrations (1 nM–100 μM). Use BSA as a negative control .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry by titrating the compound into a protein solution. Ensure buffer matching to minimize heat-of-dilution artifacts .

- Molecular Docking: Perform in silico simulations using software like AutoDock Vina. Validate poses with mutagenesis studies targeting predicted binding residues (e.g., hydrophobic pockets accommodating the xanthene moiety) .

Advanced: How can researchers resolve contradictions between elemental analysis and spectroscopic data?

Methodological Answer:

Discrepancies in elemental analysis (e.g., C/H/N deviations) may arise from:

- Solvent Retention: Dry samples under high vacuum (0.1 mmHg) at 40°C for 24 hours before analysis .

- Hygroscopicity: Store compounds in desiccators with P2O5 and confirm water content via Karl Fischer titration .

- Validation: Cross-check with HRMS (High-Resolution Mass Spectrometry) to confirm molecular formula and isotopic patterns .

Advanced: What structural modifications enhance the compound’s biological activity? Insights from SAR Studies

Methodological Answer:

SAR studies on analogous compounds reveal:

Methodological Recommendations:

- Use bioisosteric replacements (e.g., pyrimidine for pyridine) to balance lipophilicity and solubility .

- Introduce polar groups (e.g., hydroxyl) at the xanthene 9-position to improve pharmacokinetics .

Advanced: How to design experiments assessing the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC and identify products using LC-MS .

- Oxidative Stress: Expose to 3% H2O2 and track peroxide-mediated decomposition. Use radical scavengers (e.g., ascorbic acid) to confirm mechanisms .

- Plasma Stability: Incubate with human plasma (37°C, 1–24 hours). Precipitate proteins with acetonitrile and analyze supernatant for intact compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.